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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

Cat. No.: B044522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives as catalysts in asymmetric

synthesis. BINAM-based catalysts have emerged as powerful tools for the enantioselective

formation of carbon-carbon and carbon-heteroatom bonds, finding significant applications in

academic research and the pharmaceutical industry for the synthesis of chiral molecules.

Introduction to BINAM Catalysis
(R)- and (S)-BINAM are axially chiral diamines that serve as privileged scaffolds for the

development of a wide range of chiral ligands and organocatalysts. The C₂-symmetric

backbone of BINAM provides a well-defined chiral environment, enabling high levels of

stereocontrol in a variety of chemical transformations. Key derivatives include BINAM-

prolinamides, BINAM-derived phosphoric acids, and N-heterocyclic carbene (NHC) ligands,

each exhibiting unique catalytic activities. These catalysts are instrumental in asymmetric aldol

reactions, Michael additions, α-aminations, and hydrosilylations, among others.

Featured Applications and Protocols
This guide details the synthesis and application of three major classes of BINAM-derived

catalysts:

BINAM-Prolinamide Catalysts for Asymmetric Aldol Reactions.
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BINAM-Derived Phosphoric Acid Catalysts for Enantioselective α-Amination.

BINAM-NHC Rhodium Complexes for Asymmetric Hydrosilylation of Ketones.

Asymmetric Aldol Reaction Catalyzed by (Sₐ)-N-
Tosyl-BINAM-L-prolinamide
BINAM-prolinamide derivatives are highly effective organocatalysts for direct asymmetric aldol

reactions. The combination of the BINAM scaffold with a proline moiety creates a bifunctional

catalyst capable of activating both the ketone (via enamine formation) and the aldehyde (via

hydrogen bonding). The addition of a tosyl group enhances the acidity of the sulfonamide

proton, further promoting the activation of the electrophile.

Data Presentation: Asymmetric Aldol Reaction of
Ketones with Aldehydes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Ketone
Aldehy
de

Cataly
st
Loadin
g
(mol%)

Additiv
e
(mol%)

Time
(h)

Yield
(%)

dr
(anti:s
yn)

ee (%)

1
Cyclohe

xanone

4-

Nitrobe

nzaldeh

yde

5
Benzoic

Acid (1)
24 95 >95:5 97

2
Aceton

e

4-

Nitrobe

nzaldeh

yde

10
Benzoic

Acid (5)
48 88 - 90

3
Cyclope

ntanone

4-

Chlorob

enzalde

hyde

10
Benzoic

Acid (5)
72 91 90:10 94

4
Butano

ne

Benzald

ehyde
10

Benzoic

Acid (5)
96 75 85:15 88

5

α-

Methox

yaceton

e

4-

Nitrobe

nzaldeh

yde

10
Benzoic

Acid (5)
24 90 >95:5 97

Experimental Protocols
Protocol 1.1: Synthesis of (Sₐ,S)-N-[2'-(4-methylphenylsulfonamido)-1,1'-binaphthyl-2-

yl]pyrrolidine-2-carboxamide

This protocol is adapted from the procedure described by Nájera and coworkers.

Materials:

(Sₐ)-N-(2'-amino-1,1'-binaphthyl-2-yl)-4-methylbenzenesulfonamide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-N-(tert-butoxycarbonyl)-L-proline

Ethyl chloroformate

Triethylamine (TEA)

Anhydrous Tetrahydrofuran (THF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Sodium hydroxide (NaOH) solution (2.5 M)

Procedure:

Activation of Proline: To a solution of (S)-N-(tert-butoxycarbonyl)-L-proline (1.6 equiv) and

triethylamine (1.6 equiv) in anhydrous THF, add ethyl chloroformate (1.5 equiv) dropwise at

0-5 °C. Stir the resulting suspension for 30 minutes at this temperature.

Amide Coupling: Add a solution of (Sₐ)-N-(2'-amino-1,1'-binaphthyl-2-yl)-4-

methylbenzenesulfonamide (1.0 equiv) in anhydrous THF to the reaction mixture. Reflux the

mixture for 12 hours.

Work-up and Boc-Deprotection: After cooling to room temperature, filter the mixture and

concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and

add trifluoroacetic acid (26 equiv) dropwise. Stir at room temperature for 1 hour.

Neutralization and Extraction: Cool the reaction mixture to 0-5 °C and slowly add 2.5 M

NaOH solution to neutralize the acid. Separate the organic layer and extract the aqueous

layer with dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to afford the desired catalyst as a white solid.

Protocol 1.2: General Procedure for the Asymmetric Aldol Reaction
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To a vial containing the aldehyde (0.25 mmol, 1.0 equiv), add the ketone (2-10 equiv).

Add the (Sₐ)-N-Tosyl-BINAM-L-prolinamide catalyst (5-10 mol%) and benzoic acid (1-5

mol%).

Stir the reaction mixture vigorously at room temperature under solvent-free conditions for the

time indicated in the table.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, directly purify the reaction mixture by flash column chromatography on

silica gel (eluent: hexane/ethyl acetate) to afford the aldol product.

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by

chiral High-Performance Liquid Chromatography (HPLC) analysis.

Enantioselective α-Amination Catalyzed by BINAM-
Derived Phosphoric Acid
Chiral phosphoric acids derived from BINAM are powerful Brønsted acid catalysts that can

effectively control the stereochemistry of reactions involving cationic intermediates. In this

application, a BINAM-derived phosphoric acid is used as a chiral anion phase-transfer catalyst

for the enantioselective α-amination of carbonyl compounds with aryldiazonium salts.

Data Presentation: Enantioselective α-Amination of
Indanones

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Substra
te

Aryldiaz
onium
Salt

Catalyst
Loading
(mol%)

Base Time (h)
Yield
(%)

ee (%)

1
1-

Indanone

C₆H₅N₂⁺

BF₄⁻
10 NaH₂PO₄ 24 92 90

2

5-

Methoxy-

1-

indanone

C₆H₅N₂⁺

BF₄⁻
10 NaH₂PO₄ 24 85 91

3
1-

Indanone

4-MeO-

C₆H₄N₂⁺

BF₄⁻

10 NaH₂PO₄ 24 89 88

4

1-

Benzosu

berone

C₆H₅N₂⁺

BF₄⁻
10 NaH₂PO₄ 36 78 85

5

2-Methyl-

1-

indanone

C₆H₅N₂⁺

BF₄⁻
10 NaH₂PO₄ 48 65 93

Experimental Protocols
Protocol 2.1: Synthesis of (R)-BINAM-Derived Phosphoric Acid

Materials:

(R)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM)

Aryl isocyanate (2.2 equiv)

Anhydrous Toluene

Phosphorus oxychloride (POCl₃)

Pyridine
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Hydrochloric acid (HCl)

Procedure:

Di-urea Formation: To a solution of (R)-BINAM (1.0 equiv) in anhydrous toluene, add the

corresponding aryl isocyanate (2.2 equiv). Heat the mixture at 80 °C for 12 hours. Cool the

reaction to room temperature, and collect the resulting precipitate by filtration to obtain the

N,N'-diarylurea derivative.

Phosphorylation: To a solution of the N,N'-diarylurea derivative (1.0 equiv) in pyridine at 0 °C,

add phosphorus oxychloride (1.1 equiv) dropwise. Stir the reaction at room temperature for

12 hours.

Hydrolysis: Carefully pour the reaction mixture onto ice and add concentrated HCl until the

pH is approximately 1.

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure. Purify the crude product by recrystallization or column chromatography to

yield the chiral phosphoric acid.

Protocol 2.2: General Procedure for Enantioselective α-Amination

To a mixture of the carbonyl compound (1.0 equiv), the BINAM-derived phosphoric acid

catalyst (10 mol%), and NaH₂PO₄ (6.0 equiv) in a suitable solvent (e.g., cyclohexane, MTBE)

at room temperature, add the aryldiazonium tetrafluoroborate salt (1.2 equiv) in one portion.

[1]

Stir the reaction mixture at room temperature for the time indicated in the table.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution

and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Asymmetric Hydrosilylation of Ketones Catalyzed
by BINAM-NHC Rhodium Complex
N-Heterocyclic carbenes (NHCs) derived from BINAM can serve as chiral ligands for transition

metals, such as rhodium and iridium, in asymmetric catalysis. These complexes are effective in

the asymmetric hydrosilylation of ketones, providing access to chiral secondary alcohols.

Data Presentation: Asymmetric Hydrosilylation of
Acetophenone Derivatives
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Experimental Protocols
Protocol 3.1: Synthesis of (S)-BINAM-derived NHC-Rh(I) Complex
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Materials:

(S)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM)

Glyoxal (40% in water)

Ammonium hexafluorophosphate (NH₄PF₆)

Formaldehyde (37% in water)

Benzylamine

[Rh(COD)Cl]₂

Sodium tert-butoxide

Procedure:

Bis-imidazoline Synthesis: Synthesize the bis-imidazoline ligand from (S)-BINAM, glyoxal,

formaldehyde, and benzylamine according to established literature procedures.

Complexation: To a solution of the bis-imidazoline ligand (1.0 equiv) and [Rh(COD)Cl]₂ (0.5

equiv) in anhydrous THF under an inert atmosphere, add sodium tert-butoxide (2.0 equiv).

Purification: Stir the reaction mixture at room temperature for 4 hours. Filter the mixture

through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the

resulting solid by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield

the BINAM-NHC Rhodium complex.

Protocol 3.2: General Procedure for Asymmetric Hydrosilylation of Ketones

In a glovebox, dissolve the BINAM-NHC Rhodium catalyst (1.0 mol%) in anhydrous THF.

Add the ketone (1.0 equiv) to the catalyst solution.

Add the silane (1.2 equiv) dropwise to the mixture at room temperature.

Stir the reaction for the time indicated in the table.
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Monitor the reaction progress by TLC or GC.

Upon completion, quench the reaction by the addition of 1 M HCl.

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Determine the enantiomeric excess by chiral HPLC or GC analysis.
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Caption: Development of BINAM-derived catalysts and their applications.

General Workflow for BINAM-Catalyzed Asymmetric
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Caption: General experimental workflow for BINAM-catalyzed reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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